3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
Mechanism of Action
Mode of Action
The mode of action of 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interact with various pathways, such as the ezh2 pathway . The downstream effects of these interactions are complex and depend on the specific context of the biological system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the oxane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a thiocarbonyl compound can lead to the formation of the thiadiazole ring. Subsequent reactions with oxane-containing intermediates can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification process may involve techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)-1,2-oxazol-5-amine: This compound features an oxazole ring instead of a thiadiazole ring.
3-(Oxan-4-yl)-1,2,4-triazol-5-amine: This compound has a triazole ring in place of the thiadiazole ring.
3-(Oxan-4-yl)-1,2,4-thiadiazol-5-ol: This compound has a hydroxyl group attached to the thiadiazole ring.
Uniqueness
3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the oxane and thiadiazole rings, which confer distinct chemical and biological properties. The combination of these rings can result in enhanced stability, bioavailability, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZULHINMLWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249828-99-6 |
Source
|
Record name | 3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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